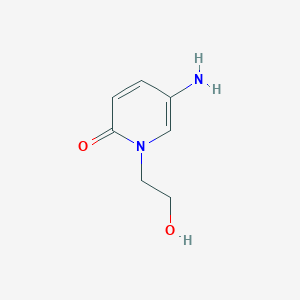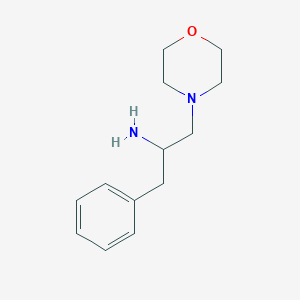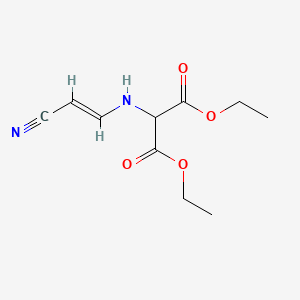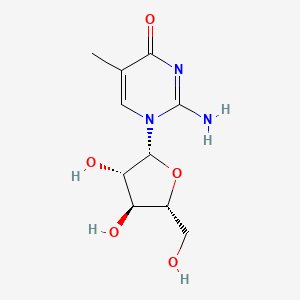
1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine, commonly known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a potent agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system (CNS).
Wirkmechanismus
DMPP is a selective agonist of the α7 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine, which is a subtype of this compound that is primarily expressed in the CNS. Activation of the α7 this compound leads to the influx of calcium ions into the cell, which triggers a cascade of downstream signaling events. These signaling events are thought to be responsible for the therapeutic effects of DMPP in various CNS disorders.
Biochemical and Physiological Effects:
DMPP has been shown to have a range of biochemical and physiological effects, including enhancing cognitive function, improving memory, reducing inflammation, and modulating neurotransmitter release. DMPP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages as a tool for studying the α7 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine in vitro and in vivo. DMPP is a potent and selective agonist of the α7 this compound, which makes it an ideal tool for studying the receptor's function. DMPP is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, DMPP has some limitations as a tool for studying the α7 this compound. DMPP has a relatively short half-life in vivo, which makes it difficult to use in long-term studies. In addition, DMPP has some off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on DMPP. One direction is to further explore the therapeutic potential of DMPP in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. Another direction is to investigate the molecular mechanisms underlying the effects of DMPP on the α7 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine. This could involve using techniques such as X-ray crystallography and site-directed mutagenesis to elucidate the structural and functional properties of the receptor. Finally, future research could focus on developing more potent and selective agonists of the α7 this compound, which could have even greater therapeutic potential than DMPP.
Wissenschaftliche Forschungsanwendungen
DMPP has been extensively studied for its potential therapeutic applications in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. DMPP has been shown to enhance cognitive function, improve memory, and reduce inflammation in animal models of Alzheimer's disease. In addition, DMPP has been shown to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively. DMPP has also been studied for its potential use as a tool for studying the α7 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine in vitro and in vivo.
Eigenschaften
IUPAC Name |
(2,5-dimethylphenyl)-pyridin-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-5-6-11(2)13(8-10)14(15)12-4-3-7-16-9-12/h3-9,14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULQARXVUXOZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(dimethylamino)ethyl]amino}-N,N-dimethylacetamide](/img/structure/B3202165.png)

![4-{[(1,3-Dioxaindan-5-yl)amino]methyl}benzamide](/img/structure/B3202187.png)


![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B3202208.png)


![[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine](/img/structure/B3202235.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B3202238.png)
![2-[(3,4-Difluorophenyl)amino]ethan-1-ol](/img/structure/B3202242.png)


